1-Acetylazocan-4-one

Description

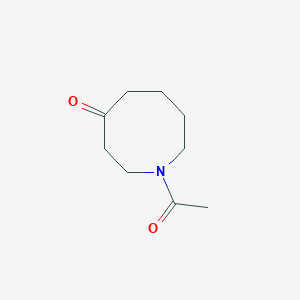

1-Acetylazocan-4-one is an eight-membered heterocyclic compound featuring an azocane backbone (a saturated eight-membered ring containing one nitrogen atom) substituted with an acetyl group at position 1 and a ketone moiety at position 3. Its structure confers unique conformational flexibility and moderate ring strain compared to smaller cyclic ketones like pyrrolidinones or piperidones. Applications of such compounds often lie in medicinal chemistry, where they serve as intermediates for bioactive molecules or as structural motifs in drug design. However, pharmacological data for this compound itself remain uncharacterized in the available literature .

Properties

CAS No. |

114326-04-4 |

|---|---|

Molecular Formula |

C9H15NO2 |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-acetylazocan-4-one |

InChI |

InChI=1S/C9H15NO2/c1-8(11)10-6-3-2-4-9(12)5-7-10/h2-7H2,1H3 |

InChI Key |

ZQVBVUPLVSYMQJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCCCC(=O)CC1 |

Canonical SMILES |

CC(=O)N1CCCCC(=O)CC1 |

Synonyms |

4(1H)-Azocinone, 1-acetylhexahydro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally complex heterocycles from a patent document (e.g., Examples 1 and 24), which share partial motifs with 1-acetylazocan-4-one but differ significantly in complexity and functionalization. Below is a comparative analysis:

Structural and Functional Comparison

Key Observations:

- Functional Groups : Unlike the patent compounds (e.g., benzothiazole or pyridine-carboxylic acid groups), this compound lacks aromatic or ionizable moieties, which are critical for target engagement in many drug candidates .

- Pharmacological Potential: The patent compounds exhibit demonstrated activity in assays (e.g., kinase inhibition, antiviral effects), attributed to their hybrid aromatic-heterocyclic architectures. In contrast, this compound’s simpler structure may limit direct bioactivity but enhance its utility as a synthetic precursor .

Reactivity and Stability

- The ketone at C-4 in this compound is susceptible to nucleophilic attacks, similar to pyrrolidinones. However, its larger ring may reduce electrophilicity compared to strained five-membered analogs.

- The acetyl group at C-1 could participate in hydrogen bonding or serve as a site for further derivatization, though this is speculative without experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.